molecular formula C4H6N4O3S2 B1139258 アセタゾラミド-d3 CAS No. 1189904-01-5

アセタゾラミド-d3

カタログ番号: B1139258
CAS番号: 1189904-01-5
分子量: 225.3 g/mol
InChIキー: BZKPWHYZMXOIDC-FIBGUPNXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アセタゾラミド-d3は、炭酸脱水酵素阻害剤であるアセタゾラミドの重水素化された形態です。その安定同位体標識により、質量分析における内部標準として科学研究で一般的に使用されています。 アセタゾラミド自体は、緑内障、てんかん、高山病、周期性麻痺、睡眠時無呼吸症候群、特発性脳圧亢進症などの治療に使用されます .

科学的研究の応用

Therapeutic Applications

1. Treatment of Glaucoma and Idiopathic Intracranial Hypertension

  • Acetazolamide is commonly prescribed for reducing intraocular pressure in glaucoma patients and managing idiopathic intracranial hypertension. Its mechanism involves decreasing the production of aqueous humor and cerebrospinal fluid, respectively .

2. Management of Altitude Sickness

  • The drug is effective in preventing altitude sickness by promoting acclimatization through metabolic acidosis, which enhances oxygen delivery to tissues .

3. Heart Failure Management

  • Recent studies indicate that acetazolamide can improve diuretic efficiency in patients with acute decompensated heart failure. In a clinical trial, the addition of acetazolamide to standard loop diuretics resulted in significantly higher rates of successful decongestion among patients .

4. Epilepsy Treatment

  • Acetazolamide has been used as an adjunctive treatment for certain types of epilepsy. It is believed to increase seizure thresholds through modulation of intracellular pH and inflammation .

Pharmacokinetic Studies

The use of acetazolamide-d3 allows researchers to better understand the pharmacokinetics of acetazolamide without interference from endogenous compounds. Studies have shown that:

  • Absorption and Metabolism : Acetazolamide-d3 exhibits similar absorption characteristics to its non-deuterated counterpart but provides clearer insights into metabolic pathways due to its isotopic labeling .
  • Urinary Excretion Studies : Research involving urine samples has demonstrated the efficacy of acetazolamide-d3 as a tracer for quantifying acetazolamide levels and metabolites, enhancing the understanding of its pharmacokinetic profile .

Case Studies

Case Study 1: Acute Decompensated Heart Failure

  • In a multicenter trial involving 519 patients, those receiving intravenous acetazolamide showed a 42.2% success rate in decongestion compared to 30.5% in the placebo group, highlighting its effectiveness when combined with loop diuretics .

Case Study 2: Epilepsy Management

  • A review of 12 observational studies indicated that approximately 49% of patients experienced a significant reduction in seizure frequency when treated with acetazolamide, showcasing its potential as an antiepileptic agent .

作用機序

アセタゾラミド-d3は、アセタゾラミドと同様に、炭酸脱水酵素を阻害します。この阻害は、二酸化炭素と水からの水素イオンと重炭酸イオンの生成を減らし、眼圧の低下、利尿作用、およびさまざまな組織におけるpHバランスの変化につながります。 分子標的には、腎臓、眼、中枢神経系における炭酸脱水酵素アイソザイムが含まれます .

生化学分析

Biochemical Properties

Acetazolamide D3 interacts with various enzymes and proteins, primarily through the inhibition of carbonic anhydrase . This inhibition reduces the secretion of certain fluids, decreases renal blood flow and glomerular filtration, and can act to discharge abnormal discharge or neurons in the central nervous system .

Cellular Effects

Acetazolamide D3 has a profound impact on various types of cells and cellular processes . It influences cell function by focusing on cellular membrane ion/water channel activity . It effectively reduces intracranial pressure (ICP), irrespective of the mode of drug administration and level of anaesthesia . The effect appears to occur via a direct action on the choroid plexus and an associated decrease in cerebrospinal fluid secretion .

Molecular Mechanism

The molecular mechanism of Acetazolamide D3 primarily involves the inhibition of carbonic anhydrase . This leads to an increased transneuronal chloride gradient, increased chloride current, and increased inhibition . It also affects the pharmacokinetics of other drugs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acetazolamide D3 change over time . It has been observed that the prolonged use of Acetazolamide D3 is likely to be limited due to common adverse events . A better understanding of Acetazolamide D3’s clinical impact and molecular mechanisms is sure to elaborate on both healthy physiological mechanisms and disease .

Dosage Effects in Animal Models

In animal models, the effects of Acetazolamide D3 vary with different dosages . For instance, in dogs, the usual dose is 3.5 to 5 mg per pound every 6 hours when treating metabolic acidosis or glaucoma . In cats, the usual dose is 3.5 mg per pound every 8 hours .

Metabolic Pathways

Acetazolamide D3 is involved in various metabolic pathways . It inhibits carbonic anhydrase, causing a reduction in the availability of hydrogen ions for active transport in the renal tubule lumen . This leads to alkaline urine and an increase in the excretion of bicarbonate, sodium, potassium, and water .

Transport and Distribution

Acetazolamide D3 is transported and distributed within cells and tissues . After oral ingestion, Acetazolamide D3 is rapidly absorbed with a bioavailability of >90% . Its volume of distribution is 0.3 L/kg, and plasma protein binding is 90–95% . It is not metabolized and approximately 100% of an administered dose is excreted as unchanged Acetazolamide D3 in urine .

Subcellular Localization

It is known that Acetazolamide D3 can aggregate in distinct patterns within various cellular compartments

準備方法

合成経路と反応条件

アセタゾラミド-d3の合成には、アセタゾラミド分子に重水素原子を組み込むことが含まれます。これは、重水素化試薬や溶媒を使用するなど、さまざまな合成経路によって実現できます。 一般的な方法の1つは、重水素化酢酸無水物を5-アミノ-1,3,4-チアジアゾール-2-スルホンアミドと制御された条件下で反応させてthis compoundを得ることです .

工業的生産方法

This compoundの工業的生産には、一般的に重水素化試薬を使用した大規模合成が関与します。このプロセスには、最終製品の高純度と同位体濃縮を保証するために、複数の精製および品質管理のステップが含まれます。 高性能液体クロマトグラフィー(HPLC)や質量分析などの技術を使用して、製品の品質を確認します .

化学反応の分析

反応の種類

アセタゾラミド-d3は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物には、スルホンアミド誘導体があり、それらは有意な生物学的および薬理学的活性を有しています .

科学研究における用途

This compoundは、さまざまな用途のために科学研究で広く使用されています。

類似化合物との比較

類似化合物

ユニークさ

アセタゾラミド-d3は、重水素標識されているため、安定性が向上し、質量分析で正確な定量化が可能になるため、ユニークです。 これは、薬物動態研究と品質管理プロセスにおける非常に貴重なツールとなります .

生物活性

Acetazolamide-d3 (d3-AZM) is a deuterated form of acetazolamide, a well-known carbonic anhydrase inhibitor used primarily in the treatment of various medical conditions, including glaucoma, epilepsy, and altitude sickness. The biological activity of d3-AZM is closely related to its mechanism of action, pharmacokinetics, and clinical implications. This article will explore these aspects in detail, supported by data tables and case studies.

Carbonic Anhydrase Inhibition
Acetazolamide functions by inhibiting carbonic anhydrase (CA), an enzyme that catalyzes the reversible reaction between carbon dioxide and water to form carbonic acid. By inhibiting CA, d3-AZM leads to an accumulation of carbonic acid, resulting in decreased blood pH (increased acidity). This mechanism is crucial for its diuretic effects and its ability to reduce intraocular pressure:

  • Increased Excretion : The inhibition of CA in the proximal tubule of the nephron results in increased excretion of bicarbonate, sodium, and chloride, leading to diuresis.
  • Reduced Aqueous Humor Production : In the eye, inhibition of CA decreases aqueous humor secretion, beneficial for treating glaucoma.
  • Antiepileptic Effects : The modulation of neuronal excitability through CA inhibition is thought to contribute to its antiepileptic effects by affecting GABA-A signaling and calcium ion dynamics in neurons .

Pharmacokinetics

  • Absorption : Acetazolamide is well absorbed when administered orally.
  • Distribution : It exhibits high binding affinity to carbonic anhydrase-rich tissues such as kidneys and red blood cells.
  • Metabolism : d3-AZM does not undergo significant metabolic alteration.
  • Excretion : The plasma half-life ranges from 6 to 9 hours, with renal excretion being the primary elimination route .

Table 1: Clinical Applications of Acetazolamide-d3

ConditionMechanismClinical Outcome
GlaucomaReduces aqueous humor productionDecreased intraocular pressure
EpilepsyModulates neuronal excitabilityReduction in seizure frequency
Metabolic AlkalosisIncreases bicarbonate excretionCorrection of acid-base balance
Acute Mountain SicknessReduces symptoms by inducing metabolic acidosisAlleviation of altitude sickness

Case Studies

  • Case Study on Worsening Acidosis
    Two patients with chronic obstructive pulmonary disease (COPD) experienced worsening acidosis after receiving acetazolamide for acute respiratory failure. Both patients showed significant changes in arterial blood gas measurements post-administration, indicating potential risks associated with its use in specific populations .
  • Renal Complications Post-Acetazolamide Administration
    A report detailed a patient who developed acute kidney injury (AKI) after receiving acetazolamide for metabolic alkalosis. The patient presented with flank pain and decreased urine output but responded well to fluid resuscitation and bicarbonate therapy . This highlights the importance of monitoring renal function during treatment.

Research Findings

Recent studies have focused on the biological activity of acetazolamide-d3 concerning its pharmacological properties:

  • In Vitro Studies : Research has shown that d3-AZM maintains similar inhibitory effects on carbonic anhydrase compared to non-deuterated forms, confirming its potential for use in pharmacokinetic studies where isotopic labeling is beneficial .
  • Bone Health Implications : Chronic use of carbonic anhydrase inhibitors like acetazolamide has been linked to changes in bone mineral density, necessitating further investigation into long-term effects on skeletal health .

特性

IUPAC Name

2,2,2-trideuterio-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H2,5,10,11)(H,6,7,9)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKPWHYZMXOIDC-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=NN=C(S1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675501
Record name N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)(~2~H_3_)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189904-01-5
Record name N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)(~2~H_3_)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: Why was Acetazolamide D3 chosen as the internal standard for this LC-MS/MS assay?

A1: The research article focuses on developing a sensitive and reliable method to quantify Acetazolamide in human plasma []. Acetazolamide D3, a deuterated form of Acetazolamide, likely shares very similar physicochemical properties with the analyte. This similarity makes it an ideal internal standard for several reasons:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。